(Z)-Styrylboronic acid
Description
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Properties
Molecular Formula |
C8H9BO2 |
|---|---|
Molecular Weight |
147.97 g/mol |
IUPAC Name |
[(Z)-2-phenylethenyl]boronic acid |
InChI |
InChI=1S/C8H9BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7,10-11H/b7-6- |
InChI Key |
VKIJXFIYBAYHOE-SREVYHEPSA-N |
Isomeric SMILES |
B(/C=C\C1=CC=CC=C1)(O)O |
Canonical SMILES |
B(C=CC1=CC=CC=C1)(O)O |
Origin of Product |
United States |
The Significance of Vinylic Organoboron Compounds in Organic Synthesis
Vinylic organoboron compounds, a class to which (Z)-styrylboronic acid belongs, are powerful intermediates in organic chemistry. fiveable.medergipark.org.tr These compounds feature a carbon-boron bond on a vinyl group (a carbon-carbon double bond). The utility of these compounds stems from their stability, low toxicity compared to other organometallic reagents, and their versatile reactivity. fiveable.medergipark.org.trwikipedia.org
One of the most prominent applications of vinylic organoboron compounds is in the Suzuki-Miyaura cross-coupling reaction . dergipark.org.trnih.gov This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the organoboron compound with an organic halide or triflate. dergipark.org.trnih.gov The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and high degree of regio- and stereoselectivity. nih.gov This allows for the precise construction of complex molecular architectures, which is crucial in the synthesis of pharmaceuticals and other advanced materials. dergipark.org.tr
The versatility of vinylic organoboron compounds extends beyond cross-coupling reactions. They can be transformed into a variety of other functional groups, including alcohols, carbonyl compounds, and halides, through oxidation or protonolysis. wikipedia.org This broad reactivity profile makes them indispensable building blocks in the synthetic chemist's toolkit.
The Role of Geometric Isomerism in Z Styrylboronic Acid Reactivity and Synthesis
Geometric isomerism, also known as cis-trans isomerism, arises from the restricted rotation around a double bond. solubilityofthings.comuomustansiriyah.edu.iq In the case of styrylboronic acid, the substituents around the double bond can be arranged in two different ways, leading to the (Z) and (E) isomers. The (Z) isomer has the phenyl group and the boronic acid group on the same side of the double bond, while the (E) isomer has them on opposite sides. This seemingly subtle difference in spatial arrangement has profound consequences for the compound's reactivity and the stereochemistry of the products it forms. solubilityofthings.com
The stereochemical integrity of (Z)-styrylboronic acid is a critical factor in its synthetic applications. Many reactions involving this compound proceed with high stereospecificity, meaning the geometric configuration of the starting material is retained in the product. rsc.org For instance, in Suzuki-Miyaura cross-coupling reactions, the use of this compound leads to the formation of products with a (Z)-alkene moiety. nih.gov This stereocontrol is essential for the synthesis of complex target molecules where the precise three-dimensional arrangement of atoms is crucial for its biological activity or material properties. solubilityofthings.com
The synthesis of this compound itself requires methods that can selectively produce the desired geometric isomer. Various strategies have been developed to achieve this, often involving the stereoselective addition of a boron-containing reagent to an alkyne. For example, the hydroboration of phenylacetylene (B144264) can yield (E)-styrylboronic acid, which can then be isomerized to the (Z)-isomer under specific conditions. scholaris.ca More direct methods, such as the bromoboration of propyne, have been shown to produce (Z)-alkenylboronates with high stereoselectivity. nih.gov
Academic Research Trajectories and Fundamental Investigations
Stereoselective Hydroboration Approaches to (Z)-Alkenylboronates
Hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon multiple bond, is a fundamental reaction for the synthesis of organoboranes. Achieving (Z)-selectivity in the hydroboration of alkynes presents a challenge, as the reaction often favors the thermodynamically more stable (E)-isomer. researchgate.net Various catalytic systems have been developed to overcome this and provide access to the desired (Z)-alkenylboronates.
Iridium-Catalyzed Hydroboration of Alkynes for β-Styrylboronic Acid Synthesis
Iridium complexes have emerged as effective catalysts for the hydroboration of alkynes. acs.org Specifically, the use of 1,8-naphthalenediaminatoborane (H-B(dan)) in iridium-catalyzed hydroboration has been shown to produce B-protected β-styrylboronic acids. doi.orgchemrxiv.org This methodology is significant for its application in the iterative synthesis of oligo(phenylenevinylene)s. acs.orgchemrxiv.org The reaction of iridium(I) complexes with catecholborane can lead to the formation of boryliridium hydride complexes, which serve as models for understanding the mechanism of metal-catalyzed hydroboration. researchgate.net
Silver(I)-Catalyzed Formal Hydroboration of Alkynes with High Regio- and Stereoselectivity
Silver(I) catalysis offers an alternative approach for the hydroboration of alkynes. Silver(I)-N-heterocyclic carbene (NHC) complexes have demonstrated their potential as catalysts in the formal hydroboration of alkynes, yielding a range of borylalkenes with high regio- and stereoselectivity. researchgate.netorganic-chemistry.org Furthermore, silver acetate (B1210297) (AgOAc) has been utilized to catalyze the anti-Markovnikov hydroboration of alkynes with pinacolborane (HBpin), producing (E)-alkenylboronate esters with high selectivity under ligand- and base-free conditions. organic-chemistry.org Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the mechanisms and regioselectivity of both silver- and copper-catalyzed hydroboration of internal alkynes. nih.govacs.org These studies indicate that the reaction proceeds through a multi-step catalytic cycle involving the insertion of the alkyne into the metal-boron bond. acs.org
Metal-Free Hydroboration Strategies for (Z)-Vinylboronate Formation
In an effort to develop more sustainable and cost-effective synthetic methods, metal-free hydroboration strategies have been explored. The generation of the thermodynamically less favored (Z)-isomers of vinylboron compounds remains a significant challenge. researchgate.net One approach involves the use of N-heterocyclic carbenes (NHCs), phosphines, or alkoxides to activate diboron (B99234) reagents, such as bis(pinacolato)diboron (B136004) (B₂pin₂), generating nucleophilic boryl species capable of reacting with alkynes. mdpi.com Carboxylic acids have also been shown to catalyze the direct hydroboration of various terminal and internal alkynes with pinacolborane without the need for a metal catalyst. organic-chemistry.org Additionally, tropylium (B1234903) salts can promote the hydroboration of alkynes to furnish a variety of vinylboronates. organic-chemistry.org Some metal-free systems have demonstrated the ability to produce (Z)-vinylboronate esters. rsc.org
Ruthenium-Catalyzed Anti-Markovnikov Hydroboration Yielding Z-Vinylboronates
Ruthenium catalysts have proven highly effective in the anti-Markovnikov hydroboration of terminal alkynes to selectively yield (Z)-vinylboronates. organic-chemistry.orgnih.govcapes.gov.br A nonclassical ruthenium hydride pincer complex, [Ru(PNP)(H)₂(H₂)], catalyzes this transformation under mild conditions with high efficiency. organic-chemistry.orgnih.govacs.org The proposed catalytic cycle involves the rearrangement of a coordinated alkyne to a (Z)-vinylidene intermediate, which is a key step for the observed trans-hydroboration. organic-chemistry.orgnih.gov Another ruthenium system, employing N-heterocyclic carbene (NHC) ligated complexes, catalyzes the (Z)-selective hydroboration of terminal alkynes with H-B(dan). acs.org
| Catalyst System | Substrate | Reagent | Product | Selectivity | Reference |
| [Ru(PNP)(H)₂(H₂)] | Terminal Alkynes | Pinacolborane | (Z)-Vinylboronates | High Z-selectivity | organic-chemistry.orgnih.govacs.org |
| [RuHCl(CO)(H₂IMes)(PCy₃)] | Terminal Alkynes | H-B(dan) | (Z)-Alkenylboranes | High Z-selectivity | acs.org |
Palladium-Catalyzed Oxidative Borylation for Alkenylboronate Synthesis
Palladium-catalyzed reactions represent another powerful tool for the synthesis of alkenylboronates. One such method is the oxidative borylation of conjugated enynones, which provides access to furyl-substituted alkenylboronates. rsc.orgrsc.orgnih.gov This reaction is proposed to proceed through the migratory insertion of a boryl group into a palladium carbene intermediate. rsc.org Another approach involves the palladium-catalyzed oxidative borylation of N-tosylhydrazones, which are readily available from ketones. nih.govorganic-chemistry.org This method is highly efficient and practical for synthesizing di-, tri-, and tetrasubstituted alkenylboronates under mild conditions with broad substrate scope and good functional group tolerance. nih.govorganic-chemistry.org DFT calculations suggest that palladium-carbene formation and subsequent boryl migratory insertion are key steps in the catalytic cycle. nih.gov
| Catalyst System | Substrate | Reagent | Product | Key Intermediate | Reference |
| Palladium Acetate | Conjugated Enynones | Diboron Compound | Furyl-substituted Alkenylboronates | Palladium Carbene | rsc.orgrsc.orgnih.gov |
| Pd(OAc)₂ / P(m-tol)₃ or PPh₃ | N-Tosylhydrazones | Diboron Compound | Di-, Tri-, and Tetrasubstituted Alkenylboronates | Palladium Carbene | nih.govorganic-chemistry.org |
Ligand-Promoted and Stereodivergent Synthetic Routes to this compound Precursors
The development of stereodivergent synthetic methods, which allow for the selective formation of either (E)- or (Z)-isomers from the same starting materials by simply changing the catalyst or ligands, is a highly sought-after goal in organic synthesis. Ligand-controlled, palladium-catalyzed asymmetric annulation has been developed for the stereodivergent synthesis of fully substituted tetrahydroquinolines. nih.govrsc.org In the context of alkenylboronate synthesis, cobalt-catalyzed transfer hydrogenation of alkynes offers a stereodivergent route to both (Z)- and (E)-alkenes. organic-chemistry.org By rationally designing cobalt pincer complexes, the steric hindrance of the ligand can control the stereochemical outcome, with bulkier ligands favoring the formation of (Z)-alkenes. organic-chemistry.org This highlights the potential for ligand design to control the stereoselectivity in the synthesis of precursors to this compound.
Generation of this compound through Specific Organometallic Transformations
The synthesis of the (Z)-isomer of styrylboronic acid presents a notable challenge in organic chemistry due to the thermodynamic preference for the (E)-isomer. However, specific organometallic transformations have been developed to overcome this hurdle, providing stereoselective pathways to the desired (Z)-alkenylboranes. Among these, the catalytic hydroboration of terminal alkynes has emerged as a particularly effective strategy.
A significant advancement involves the use of N-heterocyclic-carbene-ligated ruthenium complexes to catalyze the (Z)-selective hydroboration of terminal alkynes. acs.org This method employs naphthalene-1,8-diaminatoborane (H-B(dan)) as the hydroborating agent to generate a diverse range of synthetically valuable (Z)-alkenyl-B(dan) derivatives. acs.org The reaction proceeds with high stereoselectivity, producing the thermodynamically unstable (Z)-isomer. acs.org Mechanistic studies suggest that the reaction pathway involves the insertion of the alkyne into a Ru-B bond, a cycle that is distinct from previously reported (Z)-selective hydroborations. acs.org
The effectiveness of this ruthenium-catalyzed system is demonstrated across various substituted terminal alkynes. For instance, the hydroboration of phenylacetylene (B144264) derivatives yields the corresponding this compound derivatives with excellent stereoselectivity. The resulting (Z)-alkenyl-B(dan) compounds are stable and can be used directly in subsequent reactions, such as Suzuki–Miyaura cross-couplings, to produce complex molecules like (Z)-diarylethenes while retaining the double bond's stereochemistry. acs.org Other catalytic systems, such as those employing ruthenium hydride pincer complexes, have also been shown to facilitate the apparent trans-hydroboration of terminal alkynes with pinacolborane, yielding (Z)-vinylboronates. organic-chemistry.org
The research findings for the ruthenium-catalyzed (Z)-selective hydroboration are summarized in the table below, showcasing the method's efficiency with different substrates.
Table 1: Ruthenium-Catalyzed (Z)-Selective Hydroboration of Terminal Alkynes with H-B(dan) General reaction conditions: Ru-catalyst (1.0 mol %), alkyne (1.1 equiv), H–B(dan) (1.0 equiv), toluene. The Z/E ratio was determined by 1H NMR analysis of the unpurified product mixtures. Isolated yields are reported. acs.org
| Substrate (Alkyne) | Catalyst | Product | Yield (%) | Z/E Ratio |
| Phenylacetylene | [RuCl2(IPr)(p-cymene)] | (Z)-(2-phenylvinyl)boronic acid, B(dan) protected | 91 | >99:1 |
| 4-Methoxyphenylacetylene | [RuCl2(IPr)(p-cymene)] | (Z)-(2-(4-methoxyphenyl)vinyl)boronic acid, B(dan) protected | 94 | >99:1 |
| 3-Methoxyphenylacetylene | [RuCl2(IPr)(p-cymene)] | (Z)-(2-(3-methoxyphenyl)vinyl)boronic acid, B(dan) protected | 88 | 94:6 |
| 2-Bromophenylacetylene | [RuCl2(H2IMest-Bu)(p-cymene)] | (Z)-(2-(2-bromophenyl)vinyl)boronic acid, B(dan) protected | 80 | 70:30 |
These organometallic transformations represent a powerful tool for accessing (Z)-styrylboronic acids and their derivatives, which are valuable intermediates in organic synthesis for the construction of stereodefined complex molecules. acs.orgnih.gov
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon single bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgfishersci.es this compound is an effective coupling partner in these reactions, allowing for the introduction of a (Z)-styryl moiety onto a variety of substrates.
A key feature of the Suzuki-Miyaura reaction is its ability to proceed with retention of stereochemistry, particularly with alkenylboronic acids. d-nb.infobeilstein-journals.org In the case of this compound, this stereoretention is crucial for the synthesis of (Z)-stilbenes and related compounds. The choice of palladium catalyst and ligands can significantly influence the degree of stereoretention, with certain ligands promoting the desired retention of the Z-geometry. organic-chemistry.org
The coupling of this compound with various halogenated substrates, including aryl, heteroaryl, and alkenyl halides, has been extensively studied. nih.govresearchgate.netorgsyn.org These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like sodium carbonate or cesium carbonate. mdpi.commdpi.com The reaction conditions are generally mild, making them compatible with a wide range of functional groups. fishersci.es
Aryl Halides: The reaction with aryl halides provides a direct route to (Z)-stilbene derivatives, which are important structural motifs in various natural products and pharmaceuticals. uliege.be
Heteroaryl Halides: The coupling extends to heteroaryl halides, enabling the synthesis of (Z)-styryl-substituted heterocycles, which are of interest in medicinal chemistry and materials science. nih.govresearchgate.net
Alkenyl Halides: The reaction with alkenyl halides allows for the construction of conjugated diene systems with defined stereochemistry, which are valuable building blocks in organic synthesis. d-nb.infoorgsyn.org
While high stereoretention is often observed, some Z-to-E isomerization can occur, influenced by the specific ligand on the palladium catalyst. organic-chemistry.org For instance, studies have shown that ligands like P(o-Tol)₃ can be particularly effective in minimizing this isomerization and preserving the Z-olefin geometry. organic-chemistry.org
This compound has found significant application in the synthesis of flavonoids and chalcones, two important classes of naturally occurring compounds with diverse biological activities. mdpi.comsci-hub.se The Suzuki-Miyaura coupling provides a powerful method for constructing the core structures of these molecules. mdpi.comresearchgate.netasianjpr.comekb.egacs.org
One synthetic strategy involves the coupling of a substituted benzoyl chloride with this compound. mdpi.commdpi.com This approach has been successfully employed to synthesize various chalcone (B49325) derivatives in good to excellent yields. mdpi.com For example, the reaction of 3,4-dimethoxybenzoyl chloride with styrylboronic acid in the presence of a palladium catalyst and a base affords the corresponding methoxylated chalcone. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Yield | Reference |
| Benzoyl chloride | This compound | Pd(PPh₃)₄ / Cs₂CO₃ | Chalcone | 68-93% | mdpi.com |
| 3,4-Dimethoxybenzoyl chloride | Styrylboronic acid | Not specified | Methoxylated chalcone | Good | mdpi.com |
| Benzoyl chlorides | Potassium styryltrifluoroborates | Pd catalyst / Microwave | Unnatural chalcones | Not specified | mdpi.com |
This methodology offers a versatile and efficient route to a wide range of chalcones, including those with substitution patterns not readily accessible through traditional methods like the Claisen-Schmidt condensation. asianjpr.com
The Suzuki-Miyaura cross-coupling reaction has also been utilized for the N-vinylation of pyrazoles, leading to the synthesis of N-styrylpyrazoles. mdpi.comresearchgate.net In a notable example, the reaction of pyrazoles with styrylboronic acid was achieved using a recyclable heterogeneous copper-exchanged fluorapatite (B74983) (CuFAP) catalyst under base-free conditions. mdpi.com This method provides an efficient and environmentally friendly route to (E)-1-styrylpyrazoles, with the stereochemistry being controlled by the reaction conditions. mdpi.com
The reaction's efficiency can be influenced by steric factors on the pyrazole (B372694) ring, with bulkier substituents leading to lower yields. mdpi.com Interestingly, the presence of oxygen is crucial for this transformation, as it is believed to be involved in the oxidation of Cu(I) to the active Cu(II) species. mdpi.com
| Pyrazole Substrate | Coupling Partner | Catalyst | Product | Yield | Reference |
| Pyrazole | Styrylboronic acid | Cu-exchanged fluorapatite (CuFAP) | (E)-1-Styrylpyrazole | 92% | mdpi.com |
| 3,5-Dimethyl-1H-pyrazole | Styrylboronic acid | Cu-exchanged fluorapatite (CuFAP) | (E)-1-(3,5-Dimethylstyryl)pyrazole | 70% | mdpi.com |
This compound can participate in tandem reaction sequences, such as carbopalladation followed by Suzuki cross-coupling. chim.it These one-pot processes allow for the rapid construction of complex molecular architectures from simple starting materials. For instance, such a tandem reaction has been applied in the synthesis of oxindoles. chim.it In these reactions, an intramolecular carbopalladation of an alkyne generates an organopalladium intermediate, which is then intercepted by this compound in a Suzuki cross-coupling step to furnish the final product. chim.itehu.es
The stereochemical outcome of these tandem reactions can be sensitive to the reaction conditions, including the choice of base. For example, in the synthesis of combretastatin (B1194345) A4 analogues, the use of cesium fluoride (B91410) as the base led to better E/Z selectivity compared to aqueous sodium hydroxide. chim.it
While palladium has been the dominant catalyst for Suzuki-Miyaura reactions, there is growing interest in using more earth-abundant and less expensive first-row transition metals like cobalt. nih.govacs.orga-star.edu.sgnih.gov Cobalt catalysts have shown promise in C(sp²)–C(sp²) and C(sp²)–C(sp³) cross-coupling reactions. nih.govacs.org
The development of cobalt-catalyzed Suzuki-Miyaura couplings involving styrylboronic acids is an active area of research. These reactions often require specific ligands to facilitate the catalytic cycle, particularly the transmetalation step from boron to cobalt, which can be challenging. a-star.edu.sgnih.gov Successful examples have demonstrated the coupling of aryl triflates and heteroarylboronic esters using cobalt pincer complexes. acs.org While specific examples with this compound are less documented, the progress in cobalt catalysis suggests its potential future application in this area. nih.gova-star.edu.sg
Tandem Carbopalladation/Suzuki Cross-Coupling Reactions
Petasis Borono-Mannich Reactions
The Petasis borono-Mannich (PBM) reaction is a multicomponent reaction that involves an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to form substituted amines. wikipedia.orgnih.govorganic-chemistry.org This reaction is a powerful tool for the synthesis of α-amino acids and other nitrogen-containing compounds. organic-chemistry.orgacs.org
This compound can serve as the organoboron component in the Petasis reaction, although its application is less common compared to other vinyl and arylboronic acids. nih.gov The reaction proceeds through the formation of an iminium ion from the amine and carbonyl, which then reacts with the boronic acid. The vinyl group of the styrylboronic acid acts as the nucleophile in this process. wikipedia.org
Research has shown that the Petasis reaction can be performed with a variety of amines and carbonyl compounds, offering a high degree of molecular diversity. nih.gov For example, the reaction of (Z)-1-alkene-1,2-diboronic esters, which can be considered derivatives of styrylboronic acid, has been investigated. In these cases, the reaction occurs regioselectively at the terminal C–B bond. acs.org The resulting products, γ-boronated unsaturated amino esters, can then undergo further functionalization, including Suzuki coupling at the remaining boronate moiety. acs.org
The choice of solvent can be critical for the success of the Petasis reaction, with hexafluoroisopropanol (HFIP) often being a superior solvent compared to methanol (B129727) or THF, as it is believed to stabilize the ionic intermediates and polarized transition states involved in the reaction mechanism. acs.orgnih.gov
| Amine | Carbonyl | Boronic Acid Derivative | Solvent | Product | Reference |
| Various amines | Glyoxylic acid | (Z)-1-Alkene-1,2-diboronic esters | HFIP | (E)-γ-Boronated unsaturated amino acids | acs.org |
| 2-Aminothiophenes | Various aldehydes | (E)-Styrylboronic acid | HFIP | Functionalized 2-aminothiophenes | nih.gov |
Multicomponent Coupling with Aldehydes and Amines
This compound is a reactive component in the Petasis-Borono Mannich (PBM) reaction, a versatile multicomponent reaction (MCR) that couples a boronic acid, an amine, and a carbonyl compound to form highly functionalized amines. organic-chemistry.orgacs.org This one-pot process is valued for its operational simplicity and ability to generate molecular complexity from readily available starting materials. organic-chemistry.orgnih.gov The reaction is initiated by the condensation of an amine and an aldehyde to generate an iminium ion intermediate. The organoboronic acid, in this case this compound, then adds its vinyl group to the electrophilic iminium carbon, leading to the formation of a new carbon-carbon bond. organic-chemistry.org
The general mechanism involves the formation of a tetracoordinate boronate complex, which facilitates the intramolecular transfer of the styryl group to the iminium ion. This transfer is typically an irreversible step, which drives the reaction to completion and often results in high yields. organic-chemistry.org Vinyl boronic acids, including styrylboronic acids, are among the most reactive boronic acid partners for this transformation. nih.gov While many examples in the literature utilize the more common (E)-styrylboronic acid, the fundamental reactivity applies to the (Z)-isomer as well. acs.orgnih.gov The reaction tolerates a wide range of substrates, including primary and secondary amines, and various aldehydes, most notably glyoxylic acid for the synthesis of unnatural α-amino acids. organic-chemistry.orgresearchgate.net
| Component Type | Role in Reaction | Example |
|---|---|---|
| Boronic Acid | Nucleophilic Vinyl/Aryl Source | This compound |
| Amine | Forms Iminium Ion | Secondary Amines (e.g., Dibenzylamine), Primary Amines |
| Carbonyl | Forms Iminium Ion | Aldehydes (e.g., Glyoxylic acid, Formaldehyde) |
Stereochemical Outcomes in Petasis Reactions
The Petasis reaction is well-regarded for its high degree of stereocontrol, which is particularly evident when a chiral amine or a chiral α-hydroxy aldehyde is employed as a substrate. wikipedia.org The stereochemical outcome of the reaction is directly influenced by the geometry of the double bond in the alkenylboronic acid. While specific studies focusing exclusively on this compound are less common than for its (E)-isomer, the principles of stereochemical transfer are well-established through analogous systems. For instance, studies using (Z)- and (E)-crotylboronates demonstrate that the geometry of the starting boronate dictates the relative stereochemistry of the product; (Z)-crotylboronate affords the syn-adduct, whereas the (E)-isomer yields the anti-adduct.
This stereospecificity arises from a proposed six-membered ring transition state. mdpi.com In reactions involving α-hydroxy aldehydes, the boronic acid is believed to first react with the hydroxyl group to form a chiral boronate ester. wikipedia.org This is followed by a diastereoselective, intramolecular transfer of the vinyl group onto the face of the adjacent iminium ion. wikipedia.org This intramolecular delivery mechanism ensures high fidelity in transferring the stereochemical information from the starting materials to the product. For example, the reaction of an α-hydroxy aldehyde with a styrylboronic acid can exclusively form the anti-β-amino alcohol diastereomer. wikipedia.orgcore.ac.uk The use of chiral amines, such as (S)-2-phenylglycinol, can also lead to the formation of the product as a single diastereomer. wikipedia.org Therefore, the reaction of this compound is expected to proceed with high stereocontrol, with the final product's stereochemistry being a composite of the amine's chirality and the boronic acid's double bond geometry.
Radical Addition and Functionalization Reactions
Chemoselective Polarity-Mismatched Photocatalytic C(sp³)-C(sp²) Cross-Coupling
This compound can participate in a novel C(sp³)–C(sp²) cross-coupling reaction under photoredox catalysis, which proceeds through an unusual polarity-mismatched radical addition mechanism. Current time information in Bangalore, IN.researchgate.net This reaction couples styrylboronic acids with nucleophilic alkyl radicals generated from the photoredox-induced decomposition of redox-active N-hydroxyphthalimide (NHPI) esters. Current time information in Bangalore, IN.doi.org
The key to this transformation is the synergistic activation of both the NHPI ester and the boronic acid. Current time information in Bangalore, IN.researchgate.net The boronic acid first coordinates to the NHPI ester, activating it for electron transfer. Current time information in Bangalore, IN. Upon irradiation with visible light in the presence of a photocatalyst, the activated ester undergoes electron transfer and subsequent decomposition. doi.org This process leads to a "nucleofuge rebound," where the resulting phthalimide (B116566) anion activates the boronic acid towards addition by the nucleophilic alkyl radical. Current time information in Bangalore, IN.doi.org This unique mechanism is orthogonal to established radical addition pathways and enables the chemoselective coupling of styrylboronic acids even in the presence of other, more conventional radical-accepting alkenes. Current time information in Bangalore, IN.rsc.org
| Component | Function |
|---|---|
| Styrene Boronic Acids | Electron-rich π-system / Radical Acceptor |
| N-Hydroxyphthalimide (NHPI) Esters | Nucleophilic Alkyl Radical Precursor |
| Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂) | Enables Single-Electron Transfer upon Irradiation |
| Visible Light (e.g., Blue LEDs) | Energy Source for Photocatalyst Excitation |
Reductive Functionalization of Alkenes and Alkynes
This compound and its derivatives are key products in the reductive functionalization of terminal alkynes, particularly through metal-catalyzed hydroboration. This reaction represents a powerful and atom-economical method for synthesizing stereodefined alkenylboronates. doi.org Ruthenium and iridium catalysts have been successfully employed for the (Z)-selective hydroboration of terminal alkynes, such as phenylacetylene, with borane (B79455) reagents like 1,8-naphthalenediaminatoborane (H-B(dan)). acs.org
The mechanism of the ruthenium-catalyzed reaction involves the insertion of the alkyne into a ruthenium-boryl (Ru-B) bond, which is distinct from other hydroboration pathways and accounts for the high (Z)-selectivity. acs.org The resulting (Z)-alkenylboranes are versatile synthetic intermediates that can be used directly in subsequent cross-coupling reactions to produce complex molecules like the biologically active Combretastatin A-4. acs.org Similarly, nickel-catalyzed three-component reactions of alkynes, aldehydes, and arylboronic acids can produce Z-selective tetrasubstituted allylic alcohols, demonstrating another pathway where an alkyne is reductively functionalized. rsc.org These methods highlight the importance of reductive functionalization in accessing the thermodynamically less stable (Z)-isomer of styrylboronic acid derivatives. acs.org
Stereoretentive Trifluoromethylthiolation
A highly efficient and stereoretentive method has been developed for the trifluoromethylthiolation of styrylboronic acids, allowing for the synthesis of (Z)-vinyl trifluoromethyl thioethers from this compound. researchgate.net This transformation proceeds with excellent retention of the double bond geometry, making it a valuable tool for introducing the important SCF₃ group while preserving stereochemistry. researchgate.net
The reaction is typically performed under mild conditions using a copper catalyst and a suitable trifluoromethylthiolating agent. researchgate.net Two prominent reagents for this purpose are silver(I) trifluoromethanethiolate (AgSCF₃) and N-trifluoromethylthiosuccinimide. researchgate.net The process demonstrates good functional group tolerance and consistently provides high yields of the desired vinyl trifluoromethyl thioether product. researchgate.net The stereospecificity of this reaction underscores its utility in the precise synthesis of fluorinated organic molecules where geometric isomerism is a critical feature. researchgate.net
| Reagent | Role | Key Feature |
|---|---|---|
| AgSCF₃ (Silver(I) trifluoromethanethiolate) | SCF₃ Source | Provides high yield and excellent stereoselectivity. researchgate.net |
| N-trifluoromethylthiosuccinimide | SCF₃ Source | Enables stereospecific trifluoromethylthiolation. researchgate.net |
| Copper Catalyst | Promotes the C-S bond formation | Facilitates the reaction under mild conditions. researchgate.net |
Carboxylation Reactions with Carbon Dioxide
Alkenylboronic acids, including styrylboronic acid isomers, can undergo carboxylation with carbon dioxide (CO₂) to produce the corresponding α,β-unsaturated carboxylic acids. nih.gov This transformation is significant as it utilizes CO₂, an abundant and renewable C1 feedstock. nih.gov The reaction is typically catalyzed by a transition metal complex, with cuprous halides (like CuCl) being particularly effective. nih.gov
The proposed catalytic cycle begins with the formation of a copper alkoxide species, which then undergoes transmetalation with the alkenylboronic acid to form a vinyl-copper intermediate. nih.gov This intermediate performs a nucleophilic attack on CO₂, generating a copper carboxylate species. nih.gov Subsequent metathesis with the base (e.g., potassium methoxide) releases the potassium salt of the α,β-unsaturated carboxylic acid and regenerates the active copper catalyst. nih.gov While studies have detailed the successful carboxylation of (E)-styrylboronic acid, the reaction mechanism suggests that the (Z)-isomer would likewise undergo carboxylation with retention of stereochemistry, yielding (Z)-cinnamic acid. nih.gov This method provides a direct route to valuable unsaturated acids with good functional group tolerance. nih.gov
Compound Reference Table
| Compound Name | Role/Type |
|---|---|
| This compound | Main Subject / Substrate |
| (E)-Styrylboronic acid | Isomer / Substrate |
| Glyoxylic acid | Aldehyde Component |
| (Z)-Crotylboronate | Substrate Analogue |
| (E)-Crotylboronate | Substrate Analogue |
| N-hydroxyphthalimide (NHPI) esters | Radical Precursor |
| Silver(I) trifluoromethanethiolate (AgSCF₃) | Trifluoromethylthiolating Reagent |
| N-trifluoromethylthiosuccinimide | Trifluoromethylthiolating Reagent |
| (Z)-Cinnamic acid | Product |
| Carbon Dioxide (CO₂) | C1 Source / Reagent |
| Cuprous Chloride (CuCl) | Catalyst |
| Potassium Methoxide (KOMe) | Base |
| 1,8-naphthalenediaminatoborane (H-B(dan)) | Borane Reagent |
| Phenylacetylene | Substrate / Precursor |
| Combretastatin A-4 | Biologically Active Molecule / Product |
Asymmetric Catalytic Reactions
Asymmetric catalysis provides a powerful tool for the synthesis of chiral molecules, and styrylboronic acids have emerged as effective reagents in several such transformations.
The development of methods for the synthesis of chiral tertiary alcohols is a significant area of research. A notable advancement is the Nickel(II)-catalyzed asymmetric alkenylation of aryl ketones using organoboron reagents. researchgate.netnih.gov This reaction proceeds under mild, aerobic conditions and demonstrates high functional group tolerance, yielding chiral tertiary allylic alcohols with good to excellent results. researchgate.netnih.gov
The mechanism is distinct from traditional transition metal-catalyzed nucleophilic additions. It operates through an outer-sphere 1,5-metalate shift. In this pathway, the Ni(II) complex serves a dual role: it acts as a Lewis acid to activate the ketone and create a chiral environment, and it functions as a bridge to coordinate both the ketone and the "ate" complex formed from the organoboron reagent. researchgate.netnih.gov This facilitation of a 1,5-metalate shift occurs without the formation of a direct carbon-nickel bond. researchgate.netnih.gov While a general method for aryl ketones, related Ni(II)-catalyzed asymmetric alkenylations have also been successfully applied to ketimines to produce valuable chiral allylic amines. d-nb.infonih.gov These reactions on ketimines can achieve high yields (up to 99%) and excellent enantioselectivities (up to >99% ee). nih.gov
Table 1: Nickel(II)-Catalyzed Asymmetric Alkenylation of Ketimines nih.gov
This table showcases the versatility of Ni(II)-catalyzed asymmetric alkenylation applied to cyclic ketimines, a reaction class closely related to the alkenylation of ketones.
| Entry | Ketimine Substrate | Alkenylboronic Acid | Product | Yield (%) | ee (%) |
| 1 | N-Sulfonyl-2-phenyl-3,4-dihydropyrrole | (E)-Styrylboronic acid | Chiral α-tertiary allylic amine | 92 | 98 |
| 2 | N-Sulfonyl-2-methyl-3,4-dihydropyrrole | (E)-Styrylboronic acid | Chiral α-tertiary allylic amine | 95 | >99 |
| 3 | N-Carboethoxy-2-phenylpiperideine | (E)-Styrylboronic acid | Chiral α-tertiary allylic amine | 88 | 95 |
Supramolecular chemistry has introduced novel catalytic systems with significant advantages in asymmetric catalysis. nih.gov Chiral metallacycles, constructed through coordination-driven self-assembly, have been successfully employed as catalysts for the asymmetric conjugate addition of trans-styrylboronic acids to α,β-unsaturated ketones. nih.govresearchgate.net
Specifically, chiral metalla-triangles assembled from a BINOL-based dipyridyl donor and platinum(II) acceptors have proven effective. nih.govresearchgate.net These supramolecular catalysts enhance both the catalytic activity and stereoselectivity of the addition reactions. nih.govresearchgate.net Under the influence of these chiral metallacycles, a variety of α,β-enones are converted into chiral γ,δ-unsaturated ketones in moderate to quantitative yields (40–98%) and with high enantioselectivities (87–96% ee). nih.govresearchgate.netacs.org Similarly, chiral Pd₃L₆ cages built from optically active SPINOL-based linkers can catalyze the same reaction, achieving enantiomeric excesses of 91–99.6%. chinesechemsoc.orgchinesechemsoc.org This demonstrates the power of encapsulating molecular catalysts within well-defined cage structures to boost enantioselectivity. chinesechemsoc.orgchinesechemsoc.org
Table 2: Asymmetric Conjugate Addition of trans-Styrylboronic Acid to α,β-Enones Catalyzed by a Chiral Pt-Metallacycle researchgate.net
The data represents the outcomes for the reaction between various chalcone derivatives and trans-styrylboronic acid.
| Entry | α,β-Enone Substrate | Product | Yield (%) | ee (%) |
| 1 | Chalcone | Chiral γ,δ-unsaturated ketone | 95 | 92 |
| 2 | 4-Methylchalcone | Chiral γ,δ-unsaturated ketone | 98 | 93 |
| 3 | 4-Methoxychalcone | Chiral γ,δ-unsaturated ketone | 96 | 91 |
| 4 | 4-Chlorochalcone | Chiral γ,δ-unsaturated ketone | 90 | 94 |
| 5 | 2-Naphthyl analog | Chiral γ,δ-unsaturated ketone | 85 | 89 |
A novel rhodium(I)-catalyzed addition-cyclization of 1,5-enynes with aryl- and alkenylboronic acids provides an efficient route to 1-substituted cyclopentene (B43876) derivatives. sioc.ac.cnnih.gov This reaction proceeds under mild conditions and couples multiple components in a single step. nih.gov Alkenylboronic acids, including both (E)- and (Z)-isomers, are suitable partners in this process, and crucially, the reaction incorporates the alkenyl group with retention of its original geometry. sioc.ac.cn
The proposed mechanism is distinct from typical carbometalation pathways. sioc.ac.cnnih.gov It is believed to involve the formation of a rhodium vinylidene complex with the terminal alkyne of the enyne. sioc.ac.cnnih.gov This is followed by the migration of the aryl or alkenyl group from the rhodium center to the α-carbon of the vinylidene ligand, which constitutes a formal 1,1-carbometalation. The resulting vinyl rhodium species then undergoes an endo-selective cyclization onto the tethered alkene. A final protodemetalation step affords the cyclopentene product and regenerates the active catalyst. sioc.ac.cnnih.gov
Table 3: Rhodium-Catalyzed Alkenylative Cyclization of 1,5-Enyne 5 sioc.ac.cn
This table shows the reaction of different alkenylboronic acids with a specific 1,5-enyne substrate, highlighting the retention of stereochemistry.
| Entry | Alkenylboronic Acid | Product(s) | Yield (%) |
| 1 | (E)-Styrylboronic acid | 1-((E)-Styryl)cyclopent-1-ene derivative (19) | 68 |
| 2 | (E)-1-Octenylboronic acid | Cyclized 1,3-diene (20a) + 1,2-addition product (20b) | 55 (20a), 11 (20b) |
| 3 | (Z)-Propenylboronic acid | Cyclized 1,3-diene (21a) + 1,2-addition product (21b) | 41 (21a), 20 (21b) |
Chiral Metallacycle-Catalyzed Asymmetric Conjugate Addition to α,β-Enones
Other Mechanistically Distinct Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
Beyond the aforementioned catalytic cycles, this compound and its E-isomer can participate in a range of other mechanistically unique transformations for forming carbon-carbon and carbon-heteroatom bonds. These methods often employ different metal catalysts or reaction conditions to achieve novel reactivity.
One such example is the copper-catalyzed cross-coupling of alkenylboronic acids with oxime O-carboxylates to produce N-substituted imines, including synthetically useful 2-azadienes. nih.gov This reaction provides a non-basic and non-oxidative method for carbon-nitrogen bond formation, complementing established protocols like the Buchwald-Hartwig and Lam-Evans couplings. nih.gov Similarly, a copper(I)-catalyzed N-amidation allows for the coupling of various boronic acids with O-acetyl hydroxamic acids under non-basic conditions. nih.gov
A mechanistically distinct carbon-carbon bond-forming reaction is the Liebeskind–Srogl desulfitative cross-coupling. This reaction has been extended to couple thioamides with alkenylboronic acids, such as (E)-β-styryl boronic acid, using a Pd(0)/Cu(I) catalytic system. uni-graz.at This protocol allows for the formation of a C-C bond at the position of a carbon-sulfur bond. uni-graz.at
Furthermore, cross-dehydrogenative coupling (CDC) represents another distinct strategy. rsc.org Visible-light-induced photoredox catalysis enables the regioselective γ-C(sp³)–H vinylation of hydroxamic acid derivatives. rsc.org This process involves the formation of an amidyl radical, which triggers a 1,5-hydrogen atom transfer (1,5-HAT) to generate a nucleophilic carbon radical that can then couple with an enamide. rsc.org These examples highlight the broad utility of styrylboronic acids in diverse chemical transformations beyond conventional cross-coupling reactions.
Mechanistic Investigations of Z Styrylboronic Acid Transformations
Elucidation of Catalytic Cycle Intermediates and Transition States
Understanding the step-by-step pathway of a chemical reaction is fundamental to its optimization and broader application. For transformations involving (Z)-styrylboronic acid, researchers have employed a combination of experimental and computational studies to map out the catalytic cycles, identify key intermediates, and characterize the transition states that govern reaction outcomes across different catalytic systems.
Mechanistic Pathways in Palladium-Catalyzed Cross-Couplings
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, and its mechanism is generally understood to proceed through a well-defined catalytic cycle. When this compound is a coupling partner, the preservation of the Z-geometry is paramount. The cycle typically begins with the oxidative addition of an organic halide to a Palladium(0) complex, forming a Pd(II) intermediate. libretexts.orguwindsor.ca This is followed by transmetalation, where the styryl group from the boronic acid (activated by a base) is transferred to the palladium center. libretexts.orguwindsor.ca The final step is reductive elimination, which forms the desired Z-styrenyl product and regenerates the Pd(0) catalyst. libretexts.orguwindsor.ca
However, a significant challenge in these couplings is the potential for Z-to-E isomerization. Mechanistic studies suggest that this isomerization can occur at the stage of the diorganopalladium(II) intermediate, prior to reductive elimination. chim.it One proposed pathway for this loss of stereointegrity involves the formation of a zwitterionic palladium carbene intermediate, which allows for rotation around the carbon-carbon bond. organic-chemistry.orgbeilstein-journals.orgnih.gov The propensity for this isomerization is highly dependent on the nature of the phosphine (B1218219) ligands, the substrates, and the reaction conditions. organic-chemistry.orgbeilstein-journals.orgnih.gov For example, the photochemical E to Z isomerization of a guanosine (B1672433) derivative functionalized via a Suzuki coupling with trans-styrylboronic acid highlights the dynamic nature of the stereochemistry in these systems.
Radical Mechanisms in Photoredox Catalysis
Visible-light photoredox catalysis has opened new avenues for organic synthesis by enabling reactions to proceed through radical intermediates under mild conditions. In the context of this compound transformations, these methods offer unique mechanistic pathways distinct from traditional two-electron processes. For instance, a metal-free, photocatalytic deoxygenative Z-selective olefination has been developed where radical species are generated in situ. organic-chemistry.org Although styrylboronic acid itself showed no conversion in one study, the corresponding trifluoroborate salt successfully yielded the Z-olefin product, suggesting that the nature of the boron species is critical for engaging in the radical pathway. organic-chemistry.org
In other photoredox systems, a radical-polar cross-coupling reaction using styrylboronic acids has been reported. uniovi.es A proposed mechanism for a related deoxygenative radical addition involves the photoexcited catalyst oxidizing triphenylphosphine (B44618) to a radical cation. organic-chemistry.org This species then reacts with a carboxylate to generate a phosphoryl radical, which fragments to produce an acyl radical. This acyl radical can then engage with a vinyl boronic species, demonstrating a complex cascade of single-electron transfer (SET) events that ultimately form the C-C bond. organic-chemistry.org
Metalate Shift Pathways in Nickel-Catalyzed Processes
Nickel catalysis offers a distinct and powerful alternative to palladium for cross-coupling reactions. One intriguing mechanistic pathway that has been elucidated in nickel-catalyzed additions to ketones is the 1,5-metalate shift. escholarship.org In this outer-sphere mechanism, the Ni(II) complex serves a dual role: it acts as a Lewis acid to activate the ketone and simultaneously functions as a bridge to link the ketone and the "ate" complex derived from the organoboron reagent. escholarship.org This coordination facilitates a 1,5-metalate shift without the formation of a direct carbon-nickel bond, a significant departure from traditional inner-sphere mechanisms that involve migratory insertion. escholarship.org This strategy has been successfully applied to the asymmetric alkenylation of aryl ketones with reagents including styrylboronic acid to generate chiral tertiary allylic alcohols. escholarship.org
Other Ni-catalyzed reactions may proceed through different pathways. For instance, the coupling of 2-fluorobenzofurans with arylboronic acids is thought to involve a formal oxidative addition via a nickelacyclopropane intermediate, followed by β-fluorine elimination and transmetalation. rsc.org
Insight into Transmetalation in Cobalt-Catalyzed Reactions
Cobalt, as an earth-abundant first-row transition metal, is an attractive catalyst. However, developing cobalt-catalyzed Suzuki-Miyaura-type couplings has been challenging, primarily due to the sluggishness of the transmetalation step with neutral organoboron reagents. chim.it Mechanistic studies have provided key insights into overcoming this hurdle. It was found that tetrahedral, high-spin cobalt(I) alkoxide complexes are effective for promoting transmetalation. chim.it Unlike palladium chemistry which primarily operates on the S=0 spin surface, these cobalt-catalyzed reactions involve rapid transmetalation from S=1 cobalt alkoxides to form diamagnetic cobalt-aryl products. chim.it
Stereochemical Control and Origins of Z-Selectivity in Reactions
The central challenge and goal in transformations of this compound is the preservation of the double bond geometry. The stereochemical outcome of a reaction is not guaranteed and is the result of a delicate interplay between the catalyst, ligands, substrate, and reaction conditions.
In palladium-catalyzed Suzuki-Miyaura couplings, achieving high Z-selectivity often means preventing the isomerization of the key (Z)-alkenylpalladium(II) intermediate. chim.it The choice of phosphine ligand is paramount. Bulky ligands can promote isomerization by favoring the formation of a zwitterionic carbene intermediate that allows for C-C bond rotation. beilstein-journals.orgnih.gov Conversely, ligands like tri(o-tolyl)phosphine have been identified as optimal for maintaining the Z-olefin geometry by presumably disfavoring this isomerization pathway and facilitating a rapid, stereoretentive reductive elimination. organic-chemistry.org
In some cases, the reaction can be tuned to produce either the (Z) or (E) isomer from the same starting material by simply changing the catalyst's ligand. beilstein-journals.orgnih.gov For example, using Pd(PPh₃)₄ can lead to retention of the Z-configuration, while a bulkier ligand system like Pd(dppf)Cl₂ can cause tautomerization and rotation to the more stable E-isomer before reductive elimination, leading to a product with inverted stereochemistry. beilstein-journals.orgnih.gov DFT studies have been employed to rationalize these outcomes, showing how the steric and electronic properties of the transition states dictate the final product geometry.
Photocatalytic methods have also been developed specifically for Z-selective olefinations. These reactions often proceed through radical intermediates, and the stereoselectivity is determined during the radical addition or subsequent isomerization steps, which can be controlled by the photocatalyst and reaction environment. organic-chemistry.org
Role of Ligand and Base in Reaction Efficiency and Selectivity
Ligands and bases are not mere additives but are critical components that actively participate in the catalytic cycle, profoundly influencing both the rate and selectivity of the reaction.
The Role of the Ligand: The ligand, typically a phosphine in palladium catalysis, coordinates to the metal center and modulates its electronic and steric properties.
Efficiency: Electron-rich and bulky ligands, such as dialkylbiaryl phosphines, can accelerate the rate-limiting oxidative addition and the final reductive elimination steps, allowing reactions to proceed under milder conditions and with lower catalyst loadings.
Selectivity: As discussed previously, the steric bulk of a ligand is a key determinant of stereoselectivity in couplings of (Z)-alkenyl species. organic-chemistry.orgbeilstein-journals.orgnih.gov For example, studies have shown that while Pd(PPh₃)₄ leads to stereoretention, bulkier ligands can cause Z-to-E isomerization. beilstein-journals.orgnih.gov In nickel catalysis, the choice of phosphine ligand (e.g., PCy₃) was found to be crucial for achieving high yields in the defluorinative coupling of 2-fluorobenzofurans. rsc.org
The Role of the Base: The base is essential in the Suzuki-Miyaura reaction for activating the boronic acid. It converts the neutral, less nucleophilic boronic acid into a more reactive anionic boronate "ate" complex, which is necessary for the transmetalation step to occur. libretexts.orgorganic-chemistry.org
Efficiency: The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). uwindsor.caresearchgate.net In a cobalt-catalyzed ring-opening, the addition of K₂CO₃ was found to dramatically improve both the yield and the enantioselectivity. researchgate.net
Selectivity: The base can also influence selectivity. In some systems, stronger bases might accelerate undesired side reactions, while milder bases like potassium fluoride (B91410) (KF) can be used to preserve base-labile functional groups in the substrates. organic-chemistry.org The combination of the base and its counterion can have complex, sometimes antagonistic, roles in the catalytic cycle.
The interplay between the ligand and base is often crucial for optimal performance, as demonstrated in the following table which summarizes findings from a study on ligand-dependent stereoselective Suzuki-Miyaura coupling.
Table 1: Effect of Catalyst and Base on the Suzuki-Miyaura Coupling of (Z)-β-enamido triflate with Phenylboronic Acid This interactive table summarizes findings on how different palladium catalysts and bases affect the yield and stereochemical outcome (retention vs. inversion) of the product.
| Catalyst (mol%) | Base (equiv.) | Solvent | Yield (%) | Isomer Ratio (Z:E) |
| Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene | 82 | >99:1 |
| Pd(OAc)₂ (5) / PPh₃ (20) | K₂CO₃ (2) | Toluene | 75 | >99:1 |
| Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Toluene | 63 | 31:69 |
| Pd(dppf)Cl₂ (5) | Cs₂CO₃ (2) | Toluene | 71 | 18:82 |
| Pd(PCy₃)₂Cl₂ (5) | K₂CO₃ (2) | Toluene | 55 | 60:40 |
Data adapted from studies on β-enamido triflates, which serve as a model for stereoselective couplings of Z-alkenyl electrophiles. beilstein-journals.orgnih.gov
Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Mechanisms
Computational chemistry, and particularly Density Functional Theory (DFT), has become an indispensable tool for unraveling the intricate mechanisms of chemical transformations involving this compound. These theoretical investigations provide profound insights into reaction pathways, transition state geometries, and the energetic profiles of reactions that are often difficult to determine through experimental means alone. DFT calculations allow researchers to visualize and analyze the interactions between reactants, catalysts, and solvents at the molecular level, thereby explaining observed reactivity, regioselectivity, and stereoselectivity.
Detailed research findings from various studies highlight the power of DFT in elucidating the mechanisms of diverse this compound transformations.
In the realm of nickel-catalyzed reactions, DFT studies have been crucial in distinguishing between different possible mechanistic pathways. For instance, in a Ni(II)-catalyzed asymmetric alkenylation of aryl ketones with organoborons, including this compound, computational analysis was employed to verify the reaction pathway. nih.gov The results indicated that the reaction proceeds not through a traditional pathway involving the formation of a carbon-nickel bond, but via a Ni(II)-catalyzed outer-sphere process. nih.gov The calculations proposed that the Ni(II) complex serves a dual role: it acts as a chiral Lewis acid to activate the ketone and create a chiral environment, and it functions as a bridge, coordinating to both the ketone and the oxygen of the "ate" complex derived from styrylboronic acid. nih.gov This coordination facilitates a 1,5-metalate shift, which was identified as the key step. nih.gov DFT calculations determined the activation energy (Ea) for the proposed outer-sphere pathway's transition state to be 20.84 kcal/mol. nih.gov
Another study on a nickel-catalyzed ring-opening and cross-coupling reaction involving styrylboronic acid also benefited from DFT calculations. rsc.org These computational investigations supported a proposed mechanism where the stereochemical outcome of the reaction is controlled by the solvent. rsc.org The researchers hypothesized that the solvent modulates the triplet energy state of an electronically excited photosensitizer, which is involved in a photoinduced energy transfer process that triggers the E→Z isomerization of the alkene. rsc.org
The synergy between different catalytic systems has also been explored using computational methods. In a co-catalyzed enantioselective α-alkenylation of aldehydes with boronic acids, computational studies were used to predict the basis of enantiocontrol. nih.gov DFT calculations revealed that in the enamine intermediate, the Si-face is effectively shielded by the naphthyl ring of the imidazolidinone catalyst framework. nih.gov This shielding leaves the Re-face accessible to electrophilic attack, thus explaining the observed stereochemical outcome. nih.gov
DFT has also been applied to understand metal-free transformations. The stereoselective coupling between N-tosylhydrazones and alkenylboronic acids was investigated using DFT-based calculations to rationalize the energy differences in the possible approaches of the boronic acid to the diazo compound intermediate. uniovi.es These calculations revealed that the reaction proceeds through a concerted but highly asynchronous process, where the release of dinitrogen, C-B bond formation, B-C bond cleavage, and C-C bond formation occur in a single step, bypassing a boronate intermediate which was found to be a transition state instead. uniovi.es
Furthermore, DFT studies have shed light on the mechanism of copper-catalyzed carboxylations of alkenyl boronic acids with CO2. The proposed catalytic cycle begins with the formation of a copper alkoxide species, which then undergoes transmetalation with the alkenyl boronic acid. pku.edu.cn The resulting copper intermediate undergoes nucleophilic addition to CO2 to form a copper carboxylate, which, after σ-metathesis, yields the final carboxylic acid product and regenerates the active catalyst. pku.edu.cn
The table below summarizes key findings from these computational investigations.
| Reaction Type | Catalyst System | Key Mechanistic Insight from DFT | Calculated Parameter |
| Asymmetric Alkenylation of Ketones | Ni(II)/Ph-BOX Ligand | The reaction proceeds via an outer-sphere 1,5-metalate shift, not a C-Ni bond formation pathway. nih.gov | Activation Energy (Ea) = 20.84 kcal/mol nih.gov |
| Ring-Opening/Cross-Coupling | Nickel/Photocatalyst | Solvent-controlled stereoselectivity is achieved by modulating the triplet energy state of the excited photosensitizer. rsc.org | N/A |
| α-Alkenylation of Aldehydes | Copper(II)/Amine (Imidazolidinone) | Enantioselectivity arises from the steric shielding of one face of the enamine intermediate by the catalyst framework. nih.gov | N/A |
| Reductive Coupling | Metal-Free | The reaction occurs via a concerted, asynchronous transition state involving the diazo compound and boronic acid. uniovi.es | N/A |
| Carboxylation with CO2 | Cuprous Halide | The mechanism involves transmetalation to form a copper intermediate followed by nucleophilic addition to CO2. pku.edu.cn | N/A |
Advanced Applications in Complex Organic Molecule Synthesis and Chemical Biology
Construction of Stereodefined Multisubstituted Olefins and Conjugate Dienes
The geometric configuration of olefins and conjugated dienes is crucial for the biological activity and material properties of organic molecules. (Z)-Styrylboronic acid serves as a key building block in methodologies designed to control this stereochemistry with high fidelity.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and the stereochemistry of the boronic acid precursor often dictates the geometry of the final product. Research has shown that in Suzuki-Miyaura couplings, the configuration of the vinylboron species is typically retained. For instance, the coupling of a (Z)-phenylethenyl boronate pinacol (B44631) ester with ortho-vinyl aromatic bromides can produce (Z)-1,3-dienes as the main product, although some isomerization to the (E)-diene may occur during the reaction. windows.net This highlights both the potential and a key challenge in maintaining the Z-configuration.
In a notable application, a palladium(0)-catalyzed, copper(I)-mediated Liebeskind–Srogl cross-coupling has been developed for the synthesis of trisubstituted olefins and conjugate dienes. mdpi.com While the reaction of γ-oxo ketene (B1206846) dithioacetals with (E)-styrylboronic acid exclusively yields (E,E)-configured dienes, the stereochemical outcome is highly dependent on the starting vinylating reagent, demonstrating the principle of stereospecific transfer. The use of (Z)-alkenylboronic acids in such couplings is critical for accessing the corresponding (Z)-olefinic products. uwindsor.ca
The synthesis of polyenes, which are common motifs in natural products, often relies on the iterative cross-coupling of vinylboron reagents. mdpi.com The ability to use stereodefined building blocks like this compound is essential for the successful construction of these complex targets. nottingham.ac.uk
Table 1: Synthesis of Stereodefined Olefins and Dienes
| Reaction Type | Electrophile | Boron Reagent | Catalyst/Conditions | Product Type | Key Finding | Reference(s) |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | ortho-Vinyl Aromatic Bromide | (Z)-Phenylethenyl Boronate Pinacol Ester | Pd-based catalyst | (Z)-1,3-Diene (predominantly) | (Z)-geometry is largely retained, with some isomerization observed. | windows.net |
Synthesis of Chiral Tertiary Alcohols and Other Enantiomerically Enriched Scaffolds
Chiral tertiary alcohols are significant structural motifs in a vast array of natural products and pharmaceutical agents. nih.gov The development of catalytic, enantioselective methods to access these sterically congested centers is a major focus of synthetic chemistry. sioc-journal.cn this compound has emerged as a competent nucleophile in such transformations.
A notable advancement is the nickel(II)-catalyzed asymmetric alkenylation of aryl ketones. nih.govresearchgate.net This method utilizes a 1,5-metalate shift strategy to deliver chiral tertiary allylic alcohols. In a specific example, the reaction of 1-(naphthalen-2-yl)ethan-1-one with this compound, catalyzed by a Ni(II)-complex with a chiral ligand, afforded the corresponding chiral tertiary alcohol in 51% yield with a high enantiomeric excess (ee) of 89%. nih.gov This transformation proceeds through an outer-sphere mechanism where the chiral nickel complex acts as a Lewis acid, activating the ketone and creating a chiral environment for the stereoselective transfer of the styryl group from the boron "ate" complex. nih.govresearchgate.net
This strategy provides a direct route to enantiomerically enriched tertiary alcohols, which are otherwise challenging to synthesize. nih.govorganic-chemistry.org The reaction's success with this compound underscores the versatility of alkenylboronic acids in asymmetric carbon-carbon bond formation. nih.gov
Table 2: Asymmetric Synthesis of Chiral Tertiary Alcohols
| Ketone Substrate | Boron Reagent | Catalyst System | Yield | Enantioselectivity (ee) | Product Type | Reference(s) |
|---|
Access to Fused Polycyclic Systems, e.g., Benzodihydropentalene Core
Fused polycyclic systems are common frameworks in complex natural products. The synthesis of these intricate structures often requires strategic bond formations that build molecular complexity in a controlled manner. This compound has been instrumental in the synthesis of the benzodihydropentalene core found in the fijiolide family of natural products.
The key step in an efficient and stereoselective synthesis of the enantiomer of the benzodihydropentalene core involves the asymmetric conjugate addition of styrylboronic acid to an indenone. researchgate.net This rhodium-catalyzed Michael addition establishes the first crucial stereocenter of the polycyclic system with high enantioselectivity. The resulting adduct, a cis-disubstituted indanone, is then elaborated through further transformations, including a ring-closing metathesis, to construct the complete fused ring system. This strategic use of styrylboronic acid in the initial, complexity-building step demonstrates its power in the convergent synthesis of challenging polycyclic targets.
Integration into Multicomponent Cascade Reactions for Structural Diversity
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single operation to form a complex product, incorporating portions of each component. acs.orgnih.gov These reactions are prized for their atom economy and ability to rapidly generate libraries of structurally diverse molecules. This compound and its congeners are well-suited for integration into MCRs, particularly the Petasis borono-Mannich reaction and other palladium-catalyzed cascades. researchgate.net
A prominent example is the three-component tandem reaction for synthesizing 3-(1,3-diarylallylidene)oxindoles. beilstein-journals.orgresearchgate.net This process combines an N-arylpropiolamide, an aryl iodide, and a styrylboronic acid in a sequence of palladium-catalyzed Sonogashira, Heck, and Suzuki-Miyaura reactions. researchgate.net Significantly, the stereochemistry of the resulting exocyclic double bond can be controlled by the choice of phosphine (B1218219) ligand, allowing selective access to either the (E)- or (Z)-isomer of the product. This provides a powerful tool for generating structural diversity from a common set of starting materials. researchgate.net
The Petasis reaction, which couples an amine, a carbonyl compound, and an organoboronic acid, has also been employed to create complex amines and heterocyclic scaffolds. acs.orgacs.org For instance, a sequence involving a Petasis reaction followed by ring-closing metathesis (RCM) has been used to convert α-hydroxyl aldehydes, allylamines, and (E)-styrylboronic acid into highly functionalized pyrrolinols, which can be further transformed into substituted piperidines. acs.org While many reported examples utilize the (E)-isomer, the underlying reactivity demonstrates the potential for this compound to participate in these powerful, diversity-oriented synthetic sequences.
Diversification of Heterocyclic Architectures
Heterocyclic compounds are at the heart of medicinal chemistry and materials science. The development of methods to functionalize and diversify these scaffolds is of paramount importance. This compound is a valuable reagent for introducing the styryl motif onto a wide range of heterocyclic cores.
Copper-catalyzed Chan-Lam coupling provides a powerful method for N-arylation and N-vinylation of heterocycles. organic-chemistry.orgwikipedia.org For example, the reaction of pyrazoles with styrylboronic acid using a copper-exchanged fluorapatite (B74983) catalyst affords (E)-1-styrylpyrazoles, demonstrating a direct method for functionalizing the pyrazole (B372694) nitrogen. mdpi.com Conversely, the addition of pyrazole to phenylacetylene (B144264) can yield the (Z)-1-styryl-1H-pyrazole isomer. mdpi.com
The Suzuki-Miyaura coupling is also widely used to append styryl groups to halogenated heterocycles. organic-chemistry.orgresearchgate.net This approach has been used to synthesize 4-(substituted styryl)isoxazoles from a 4-iodoisoxazole (B1321973) intermediate and various styrylboronic acids, showcasing a modular route to a library of derivatives for biological screening. nih.gov Furthermore, the palladium-catalyzed three-component synthesis of 3-(1,3-diarylallylidene)oxindoles represents another key example of building a complex heterocyclic system using a styrylboronic acid as a key component. beilstein-journals.orgresearchgate.net These examples underscore the broad utility of this compound and its derivatives in creating novel and diverse heterocyclic structures.
Future Directions and Emerging Research Avenues for Z Styrylboronic Acid Chemistry
Development of Next-Generation Catalytic Systems for Enhanced Z-Selectivity and Efficiency
The synthesis of (Z)-styrylboronic acids with high stereoselectivity remains a key challenge. While progress has been made, the development of more efficient and highly Z-selective catalytic systems is a primary focus of future research.
Ruthenium-based catalysts have shown promise in the (Z)-selective hydroboration of terminal alkynes. acs.org For instance, N-heterocyclic-carbene-ligated ruthenium complexes can catalyze the hydroboration of terminal alkynes with H−B(dan) (dan = naphthalene-1,8-diaminato) to produce (Z)-alkenylboranes with high Z-selectivity. acs.orgacs.org The air-stable styryl complex [RuCl(CH═CHPh)(CO)(H₂IMes)(PCy₃)] has demonstrated notable catalytic activity. acs.org Further research is directed towards designing ruthenium catalysts with modified ligands to improve both the yield and Z-selectivity. For example, introducing a methoxy (B1213986) group at the para-position of the N-aryl moiety in the NHC ligand has been shown to increase both the yield and (Z)-selectivity. acs.org
Another promising approach involves the use of cobalt catalysts. Cobalt-catalyzed hydroboration of 1,3-enynes with HBpin can produce 1,3-dienylboronate esters in good yields with excellent selectivity, utilizing an inexpensive base-metal catalytic system. organic-chemistry.org The development of novel cobalt-based catalytic systems could offer a more sustainable and cost-effective alternative to precious metal catalysts for the synthesis of (Z)-styrylboronic acid derivatives.
The table below summarizes some of the catalytic systems being explored for enhanced Z-selectivity.
| Catalyst System | Reaction Type | Key Features |
| N-heterocyclic-carbene-ligated ruthenium complexes | Hydroboration of terminal alkynes | High (Z)-selectivity, air-stable catalyst options. acs.orgacs.org |
| Cobalt-based catalysts | Hydroboration of 1,3-enynes | Inexpensive, good yields, and excellent selectivity. organic-chemistry.org |
| Palladium nanoparticles | Suzuki-Miyaura coupling | Environmentally friendly, reusable, and effective for various substrates. mdpi.com |
Exploration of Novel Reactivity Modes and Unprecedented Transformations
Researchers are actively exploring new ways in which (Z)-styrylboronic acids can participate in chemical reactions, leading to the discovery of unprecedented transformations.
One such area is the nickel(II)-catalyzed asymmetric alkenylation and arylation of aryl ketones. nih.gov In this transformation, the Ni(II) complex acts as a chiral Lewis acid, activating the ketone and coordinating with the styrylboronic acid-derived "ate" complex. nih.gov This facilitates a 1,5-metalate shift, leading to the formation of chiral tertiary alcohols without the formation of a C-Ni bond, a departure from traditional nucleophilic addition reactions. nih.gov
The Petasis reaction, a multicomponent reaction involving carbonyls, amines, and boronates, is another area of active exploration. acs.org While traditionally used with activated aldehydes, recent progress has expanded its scope. acs.org For instance, (E)-styrylboronic acid has been shown to react efficiently with 2-pyridinecarboxaldehyde (B72084) and various amines to produce 2-pyridyl-functionalized amines in good yields. acs.orgnih.gov Future work will likely focus on expanding the substrate scope to include less reactive components and developing catalytic variants of the Petasis reaction.
Furthermore, the development of tandem reactions involving (Z)-styrylboronic acids is a growing area of interest. For example, the homocoupling of vinyl boronic acids has been successfully coupled with a Diels-Alder reaction in a one-pot process, providing access to highly functionalized cyclohexenes. mdpi.com
Synthetic Utility in Biologically Active Molecule Construction and Analog Generation
(Z)-Styrylboronic acids are valuable building blocks in the synthesis of biologically active molecules and their analogs, largely due to their participation in the Suzuki-Miyaura cross-coupling reaction. acs.orgmdpi.comrsc.orgrsc.org
This reaction has been instrumental in the synthesis of various natural products and pharmaceuticals. acs.orgrsc.org For instance, the Suzuki-Miyaura coupling of styrylboronic acid with benzoyl chlorides is a key step in the synthesis of chalcones, a class of compounds with diverse biological activities. mdpi.comnih.govacs.org Similarly, this methodology has been applied to the synthesis of flavonoids and quinazoline (B50416) derivatives. mdpi.comnih.gov
The development of iterative cross-coupling strategies using B-protected haloalkenylboronic acids has enabled the synthesis of complex polyene natural products with high efficiency and modularity. acs.org This approach allows for the controlled, step-wise construction of conjugated double bond systems, which are common motifs in biologically active compounds. acs.org
Future research will likely focus on applying these and other emerging methods to the total synthesis of increasingly complex natural products and the generation of diverse libraries of analogs for drug discovery. The ability to stereoselectively introduce the (Z)-styryl moiety is particularly important for probing the structure-activity relationships of biologically active molecules.
Sustainable and Atom-Economical Approaches in this compound Transformations
There is a growing emphasis on developing sustainable and atom-economical methods for the synthesis and transformation of (Z)-styrylboronic acids. This aligns with the broader principles of green chemistry, which aim to minimize waste and environmental impact.
One approach is the use of heterogeneous catalysts that can be easily recovered and reused. mdpi.commdpi.com For example, copper(I)-exchanged zeolites have been shown to be effective catalysts for the homocoupling of aryl boronic acids under mild conditions. mdpi.comresearchgate.net Similarly, palladium nanoparticles supported on materials like chitosan-ZnO composites are being explored for Suzuki-Miyaura couplings, offering the advantages of being phosphine-free and reusable. mdpi.com
Developing reactions that proceed under milder conditions and with less hazardous reagents is another key aspect of sustainable chemistry. The use of water as a solvent in copper-catalyzed Chan-Lam couplings of styryl boronic acids with diorganyl diselenides/disulfides is a notable example of a greener approach. rsc.org
Atom-economical reactions, which maximize the incorporation of all starting materials into the final product, are also a major focus. The development of catalytic hydroboration reactions for the synthesis of (Z)-styrylboronic acids is a step in this direction, as it avoids the formation of stoichiometric byproducts. acs.orgorganic-chemistry.org Future research will continue to seek out catalytic systems and reaction conditions that further improve the atom economy of transformations involving (Z)-styrylboronic acids.
The table below highlights some sustainable approaches in this compound chemistry.
| Approach | Example | Key Advantages |
| Heterogeneous Catalysis | Copper(I)-exchanged zeolites for homocoupling. mdpi.comresearchgate.net | Recyclable catalyst, mild reaction conditions. |
| Supported Nanoparticle Catalysis | Palladium nanoparticles on chitosan-ZnO for Suzuki-Miyaura coupling. mdpi.com | Reusable, phosphine-free, environmentally friendly. |
| Green Solvents | Copper-catalyzed Chan-Lam coupling in water. rsc.org | Reduced use of volatile organic compounds. |
| Atom-Economical Reactions | Catalytic hydroboration for this compound synthesis. acs.orgorganic-chemistry.org | Minimizes waste by maximizing atom incorporation. |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing (Z)-Styrylboronic acid with high stereochemical purity?
- Methodological Answer : Synthesis should prioritize stereoselective coupling reactions, such as Suzuki-Miyaura cross-coupling, using palladium catalysts and optimized reaction conditions (e.g., low temperature, inert atmosphere). Characterization via -NMR and -NMR is critical to confirm the (Z)-configuration, with coupling constants () between vinylic protons typically <12 Hz. X-ray crystallography or NOESY experiments can resolve ambiguities in stereochemical assignments .
Q. How can researchers ensure reproducibility in the preparation and characterization of this compound?
- Methodological Answer : Detailed protocols for reaction stoichiometry, solvent purity, and catalyst loading must be documented. Use standardized characterization techniques (e.g., HPLC for purity assessment, boron elemental analysis) and report all spectral data (IR, NMR) in supplementary materials. Cross-validate results with independent synthetic routes, such as hydroboration of alkynes, to confirm consistency .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies under varying temperatures, humidity, and light exposure. Monitor boronic acid decomposition via TLC or -NMR. Storage in anhydrous solvents (e.g., THF) at -20°C under nitrogen is recommended to prevent protodeboronation or oxidation .
Advanced Research Questions
Q. How do computational methods like DFT analysis elucidate the reaction mechanisms involving this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) can model transition states and activation energies for reactions such as calcium(II)-catalyzed couplings. Compare energy barriers between (Z)- and (E)-isomers to explain stereochemical outcomes. For example, in calcium-catalyzed reactions, coordination geometry and counterion effects (e.g., PF vs. NTf) significantly influence reaction pathways and yields .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?
- Methodological Answer : Systematically evaluate variables such as catalyst loading, solvent polarity, and additive effects (e.g., nBuNPF vs. other salts). Use kinetic studies (e.g., Eyring plots) to compare activation parameters. Meta-analyses of published data should account for stereochemical purity and characterization methods, as incomplete reporting often underlies discrepancies .
Q. What strategies identify research gaps in the application of this compound for asymmetric synthesis?
- Methodological Answer : Conduct systematic reviews of literature to map existing applications (e.g., cross-coupling, cycloadditions) and understudied areas (e.g., photochemical reactions). Prioritize studies on enantioselective catalysis using chiral ligands or organocatalysts, leveraging computational screening to predict viable pathways .
Q. How does the stereochemistry of this compound influence its reactivity in organometallic reactions compared to the (E)-isomer?
- Methodological Answer : Design comparative experiments using both isomers under identical conditions. Analyze steric and electronic effects via Hammett plots or X-ray structures. For example, the (Z)-isomer’s cis-configuration may favor chelation-assisted mechanisms in transition metal catalysis, whereas the (E)-isomer could exhibit higher stability in protodeboronation .
Data Presentation and Analysis Guidelines
- For Computational Studies : Include free energy surfaces, optimized geometries, and vibrational frequencies in supplementary materials. Use software-specific workflows (e.g., Gaussian, ORCA) to ensure reproducibility .
- For Experimental Data : Tabulate reaction yields, stereochemical ratios, and spectroscopic data. Highlight outliers and propose mechanistic explanations for deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
